4-Butyl-2-fluoroaniline
Description
4-tert-Butyl-2-fluoroaniline is a substituted aniline (B41778) compound featuring a tert-butyl group at the para-position (position 4) and a fluorine atom at the ortho-position (position 2) relative to the amino group. Its chemical structure makes it a valuable intermediate in specialized synthesis.
Table 1: Physicochemical Properties of 4-tert-Butyl-2-fluoroaniline
| Property | Value |
|---|---|
| CAS Number | 129373-04-2 lums.edu.pkbldpharm.comsynquestlabs.com |
| Molecular Formula | C₁₀H₁₄FN bldpharm.comsynquestlabs.com |
| Molecular Weight | 167.22 g/mol bldpharm.com |
| Synonyms | 4-(1,1-Dimethylethyl)-2-fluoroaniline, 4-(tert-Butyl)-2-fluoro-benzenamine |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
4-butyl-2-fluoroaniline |
InChI |
InChI=1S/C10H14FN/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4,12H2,1H3 |
InChI Key |
KWBLIAFXYNAFSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Butyl 2 Fluoroaniline and Its Analogs
Regioselective Functionalization Strategies for Aniline (B41778) Core Structures
Achieving the desired substitution pattern on an aniline ring is a primary challenge in the synthesis of compounds like 4-Butyl-2-fluoroaniline. The amino group is a strong ortho-, para-directing and activating group, which can complicate selective functionalization. Therefore, specific strategies are required to direct incoming substituents to the desired positions.
Stereocontrolled Introduction of Butyl Moieties
While this compound itself is not chiral, the principles of stereocontrolled synthesis are crucial for creating analogs with chiral centers, which are common in pharmaceuticals. The introduction of an alkyl group with control of stereochemistry on an aromatic or adjacent position often relies on chiral auxiliaries or catalysts.
For instance, diastereoselective alkylations can be achieved by employing chiral auxiliaries attached to the substrate. While direct stereoselective alkylation on the aromatic ring is challenging, functionalization of a group already on the ring can be controlled. For example, methods have been developed for the diastereoselective synthesis of substituted diaziridines from ketones and amines, which introduces three stereocenters in one step. rsc.org
More relevant to aniline analogs, palladium-catalyzed C(sp³)–H functionalization methods have been developed that exhibit high diastereoselectivity. iu.edu For example, the fluorination of aliphatic amides derived from amino acids proceeds with excellent control over the newly formed stereocenter. iu.edu Similar strategies could be envisioned for the introduction of butyl or other alkyl groups with stereocontrol by using chiral ligands on the metal catalyst or chiral directing groups on the substrate.
Butyl Group Installation Techniques
The introduction of the butyl group at the para-position of the aniline ring is another key synthetic challenge. Several classical and modern methods are available for this transformation.
Alkylation Reactions on Aromatic Substrates
The Friedel-Crafts alkylation is a classic method for installing alkyl groups on aromatic rings. wikipedia.orglibretexts.orgcerritos.edu This reaction involves treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, one could envision the alkylation of 2-fluoroaniline (B146934) with a butyl halide.
However, Friedel-Crafts alkylation has several limitations. The amino group of aniline is a strong Lewis base and can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. youtube.com Therefore, the amino group often needs to be protected, for instance as an amide, before the alkylation step. Another drawback is the potential for overalkylation, as the product with an electron-donating alkyl group is more reactive than the starting material. cerritos.edu Furthermore, carbocation rearrangements can occur, especially with primary alkyl halides like 1-chlorobutane, leading to a mixture of isomers. libretexts.org Using tert-butyl chloride as the alkylating agent avoids rearrangement due to the stability of the tertiary carbocation. cerritos.edu
Direct N-alkylation of anilines with alcohols or alkyl halides is also a common transformation, though it functionalizes the nitrogen atom rather than the aromatic ring. google.comfishersci.co.ukyoutube.comlibretexts.orgorganic-chemistry.org Ring alkylation (C-alkylation) generally requires different conditions, often at higher temperatures over solid acid catalysts. nih.gov
Cross-Coupling Strategies for C(sp2)–C(sp3) Bond Formation
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. These methods offer significant advantages over classical techniques like Friedel-Crafts alkylation, including milder reaction conditions and greater functional group tolerance.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide or triflate. nih.govyoutube.com To synthesize this compound, this reaction could be employed by coupling a butylboronic acid or its ester with a 4-halo-2-fluoroaniline derivative (e.g., 4-bromo-2-fluoroaniline).
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., 4-bromo-2-fluoroaniline) to form a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent (the butyl group) is transferred to the palladium(II) center, displacing the halide. This step typically requires a base to activate the organoboron species.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product (this compound) and regenerating the palladium(0) catalyst. youtube.com
This method has been successfully applied to unprotected ortho-bromoanilines, demonstrating its utility for substrates with free amino groups. nih.govrsc.orgresearchgate.net A study showed that CataXCium A Pd G3 was a particularly effective catalyst for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with various boronic esters, including alkyl boronates, providing good to excellent yields. nih.govresearchgate.net
The table below presents example conditions for a Suzuki-Miyaura coupling reaction involving an ortho-bromoaniline.
| Component | Reagent/Condition | Purpose | Reference |
| Substrate | Unprotected ortho-bromoaniline | Aryl halide partner | nih.govresearchgate.net |
| Coupling Partner | Alkylboronic ester | Source of the butyl group | nih.govresearchgate.net |
| Catalyst | CataXCium A Pd G3 (5 mol%) | Palladium source and ligand | nih.govresearchgate.net |
| Base | K₃PO₄ | Activates the boronic ester for transmetalation | nih.govresearchgate.net |
| Solvent | Dioxane/H₂O (10:1) | Reaction medium | nih.govresearchgate.net |
| Temperature | 90 °C | Provides thermal energy for the reaction | nih.govresearchgate.net |
This approach highlights the power of modern cross-coupling methods to construct specifically substituted aniline derivatives like this compound with high precision and in good yields, overcoming many of the limitations of older synthetic techniques.
Grignard Reagent Approaches
The synthesis of this compound and its analogs can be effectively achieved through methodologies involving Grignard reagents, which are powerful tools for forming carbon-carbon bonds. wikipedia.orglibretexts.org These approaches typically involve the cross-coupling of an organomagnesium halide with a suitably functionalized aniline precursor.
One prominent method is the Kumada-Tamao-Corriu coupling, which facilitates the sp²–sp³ coupling between an aryl halide (like a bromo- or iodoaniline) and a Grignard reagent. thieme-connect.com For the synthesis of this compound, this would involve reacting a 4-halo-2-fluoroaniline derivative with butylmagnesium bromide. A significant challenge in such reactions is the potential for β-hydride elimination, which can be a competing side reaction, especially with larger alkyl Grignard reagents. thieme-connect.com The choice of ligand for the palladium catalyst is crucial to minimize this side reaction and improve product yield. Researchers have developed novel electron-deficient Buchwald-type ligands, such as BPhos, which have been shown to significantly enhance product yield and reduce β-hydride elimination by stabilizing the palladium center. thieme-connect.com
Another innovative strategy involves the copper(I)-catalyzed 1,6-conjugate addition of Grignard reagents to in situ generated aza-p-quinone methides (aza-p-QMs). nih.govacs.org This tandem approach allows for the synthesis of various 4-(sec-alkyl)anilines. nih.gov In this method, a suitable precursor is treated with a Grignard reagent, which acts as a base to form the reactive aza-p-QM intermediate. A second equivalent of the Grignard reagent then adds to this intermediate in a conjugate fashion, promoted by a copper(I) salt. acs.org This methodology has been successfully applied to a range of linear, cyclic, and aryl Grignard reagents, affording the corresponding 4-substituted anilines in good to excellent yields. nih.gov
The versatility of Grignard reagents is further demonstrated by their use in halogen–magnesium exchange reactions. The "turbo-Grignard" reagent, iPrMgCl·LiCl, is particularly effective at enhancing the rate of bromine– and iodine–magnesium exchange, allowing for the formation of functionalized arylmagnesium species that can be used in subsequent reactions. researchgate.net This method provides an alternative route to prepare the necessary organomagnesium intermediate from a functionalized aryl halide. researchgate.net
| Methodology | Key Reagents & Catalysts | Typical Substrates | Key Features |
|---|---|---|---|
| Kumada Coupling | RMgBr, [Pd(allyl)Cl]2/BPhos | Unprotected bromo- or iodoanilines | Effective for sp²–sp³ coupling; ligand choice is critical to minimize β-hydride elimination. thieme-connect.com |
| 1,6-Conjugate Addition | R'MgBr (3 equiv), CuBr | Aza-p-quinone methide precursors | Tandem strategy for synthesizing 4-(sec-alkyl)anilines; yields can be excellent. nih.govacs.org |
| Halogen–Mg Exchange | i-PrMgCl·LiCl ("Turbo-Grignard") | Aryl bromides or iodides | Facilitates preparation of functionalized arylmagnesium reagents under mild conditions. researchgate.net |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is critical for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of solvent-free reaction conditions and the development of innovative, sustainable catalysts.
Solvent-Free Reaction Conditions
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste. tandfonline.com Eliminating the solvent is a primary goal of green chemistry. For aniline synthesis, solvent-free approaches have been successfully developed. One such method involves the use of Brönsted acidic ionic liquids as catalysts for Friedel-Crafts reactions. rsc.org This protocol has been effectively used for the synthesis of aniline-based triarylmethanes under metal- and solvent-free conditions, demonstrating the potential for broader applications in aniline chemistry. rsc.org
Another promising technique is the use of microwave-assisted synthesis. Microwave irradiation can accelerate reaction rates and often allows for reactions to be conducted without a solvent. A novel, microwave-assisted method for producing anilines from activated aryl halides has been reported, which completely removes the need for organic solvents and metal catalysts, offering a more efficient and eco-friendly alternative. tandfonline.com These solvent-free methods minimize waste, reduce environmental impact, and can lead to more cost-effective production processes. rsc.orgeurekalert.org
Catalytic Synthesis Innovations for Enhanced Sustainability
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. mdpi.com For the synthesis of this compound and related compounds, several catalytic innovations enhance sustainability.
Chemoenzymatic synthesis represents a powerful green alternative to traditional methods. Nitroreductase (NR) enzymes can selectively reduce aryl nitro groups to the corresponding anilines. acs.orgnih.gov This process operates under mild, atmospheric pressure conditions in aqueous media, offering perfect chemoselectivity. nih.gov While NRs typically stop at the hydroxylamine (B1172632) stage, they can be coupled with other catalysts, such as V₂O₅, to achieve complete reduction to the aniline. acs.orgnih.gov The immobilization of these enzymes allows for their reuse and facilitates continuous flow processes, further enhancing the sustainability of the synthesis. nih.gov
In non-enzymatic catalysis, the development of efficient and recyclable catalysts is key. Vanadate catalysts, in conjunction with an iron oxide co-catalyst, have been used for the direct synthesis of aniline from benzene (B151609) and hydroxylamine, achieving high yields and selectivity. mdpi.com This single-step method avoids the traditional two-step process of nitration followed by reduction, which is less atom-efficient. mdpi.com Furthermore, advancements in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, utilize preformed Pd(II) catalysts with [N,O] ligands that are active at low temperatures and in "green" solvents, reducing the energy requirements and environmental footprint of the synthesis. mdpi.com
| Principle | Methodology | Key Features | Potential Application for this compound |
|---|---|---|---|
| Solvent-Free Conditions | Microwave-assisted synthesis | Eliminates organic solvents and metal catalysts; rapid reaction times. tandfonline.com | Synthesis from a 4-butyl-2-fluoro-halobenzene precursor. |
| Solvent-Free Conditions | Brönsted acidic ionic liquid catalysis | Acts as both catalyst and reaction medium; metal- and solvent-free. rsc.org | Alkylation or other modifications of a fluoroaniline (B8554772) core. |
| Sustainable Catalysis | Chemoenzymatic (Nitroreductase) | Aqueous media, atmospheric pressure, high chemoselectivity. nih.gov | Reduction of a 4-butyl-2-fluoro-nitrobenzene precursor. |
| Sustainable Catalysis | Vanadate/Iron Oxide Catalysis | Direct amination, avoiding nitration/reduction pathway; high atom economy. mdpi.com | Direct synthesis from a 4-butylfluorobenzene precursor. |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. Mechanistic studies focus on elucidating the specific sequence of bond-forming and bond-breaking events and analyzing the energetic profiles of these transformations.
Elucidation of Reaction Pathways
The synthetic routes to this compound involve multi-step transformations, and the elucidation of their pathways provides critical insights. For instance, in the copper-catalyzed Grignard addition to aza-p-quinone methides (aza-p-QMs), the proposed pathway begins with the in situ formation of the highly reactive aza-p-QM intermediate. acs.org It is envisioned that one equivalent of the Grignard reagent acts as a base to generate the intermediate, while a second equivalent, coordinated to the copper(I) catalyst, performs a nucleophilic 1,6-conjugate addition to the electrophilic double bond of the aza-p-QM. acs.org This sequence rationalizes the need for multiple equivalents of the Grignard reagent and highlights the role of the copper catalyst in promoting the key carbon-carbon bond-forming step.
In the case of palladium-catalyzed Kumada coupling, a plausible mechanism involves a catalytic cycle centered on the palladium atom. thieme-connect.com Electron-rich aniline substrates can increase the electron density on the palladium center. The use of electron-deficient ligands, like BPhos, is thought to stabilize the interaction with the negatively charged palladium, thereby preventing ligand dissociation and suppressing the undesired β-hydride elimination pathway. This understanding of the reaction pathway allows for the rational design of ligands to favor the desired cross-coupling product. thieme-connect.com
Studies on other aniline formation reactions, such as the direct amination of benzene using hydroxylamine, suggest an irreversible electrophilic pathway for C-N bond formation, where the key step is the activation of hydroxylamine by the catalyst system. mdpi.com
Transition State Analysis in Key Synthetic Steps
Transition state analysis, often performed using computational chemistry, provides a detailed picture of the highest-energy point along a reaction coordinate, offering insights into the factors that control reaction rates and selectivity. While specific transition state analyses for the synthesis of this compound are not widely published, general principles from related reactions are applicable.
In Grignard reactions, the addition to a carbonyl or a conjugated system proceeds through a specific transition state geometry. For side reactions like reduction, a cyclic six-membered transition state is often proposed, where a hydride is delivered from the β-carbon of the Grignard reagent to the electrophilic carbon. organic-chemistry.org Understanding the energetics of this transition state compared to the desired addition transition state is crucial for minimizing byproduct formation.
Reactivity and Advanced Chemical Transformations of 4 Butyl 2 Fluoroaniline
Electrophilic Aromatic Substitution Reactions of the Aromatic Ring
The presence of the strongly activating amino group makes the aromatic ring of 4-butyl-2-fluoroaniline highly susceptible to electrophilic attack. byjus.com The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.
The halogenation of fluoroanilines is a well-established method for introducing halogen atoms onto the aromatic ring. In the case of 2-fluoroaniline (B146934), bromination has been shown to be highly selective for the 4-position, yielding 4-bromo-2-fluoroaniline (B1266173) in high yields. google.com This selectivity is attributed to the powerful directing effect of the amino group to the para position, which is sterically more accessible than the ortho positions. The use of specific brominating agents and solvents can further enhance this selectivity. google.com For instance, the use of N-bromoamides or N-bromoimides in solvents like dimethylformamide (DMF) has been reported to provide excellent yields and high regioselectivity. google.com Another approach involves the use of molecular bromine in the presence of a quaternary ammonium (B1175870) bromide catalyst. google.com
A copper-catalyzed oxidative bromination using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) has also been developed for the regioselective bromination of anilines. thieme-connect.com This method offers a practical and environmentally friendly alternative to traditional bromination procedures. thieme-connect.com
Table 1: Regioselectivity in the Bromination of 2-Fluoroaniline
| Brominating Agent/System | Solvent | Major Product | Reference |
|---|---|---|---|
| Dibromantin | Dimethylformamide (DMF) | 4-Bromo-2-fluoroaniline | google.com |
| Molecular Bromine / Quaternary Ammonium Bromide | Inert Solvent | 4-Bromo-2-fluoroaniline | google.com |
For this compound, the positions ortho and para to the amino group are positions 3, 5, and 6. The position para to the amino group (position 5) is also meta to the fluorine and ortho to the butyl group. The positions ortho to the amino group are position 3 (meta to butyl and ortho to fluorine) and position 6 (ortho to butyl and meta to fluorine). Given the strong directing effect of the amino group, halogenation is expected to occur primarily at the positions activated by it.
Direct nitration of anilines with concentrated nitric acid and sulfuric acid can be problematic, often leading to oxidation of the highly reactive aniline (B41778) ring and the formation of a mixture of products, including a significant amount of the meta-nitro derivative. chemistrysteps.comallen.in This is because in the strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. chemistrysteps.comallen.in
To achieve selective para-nitration, the reactivity of the amino group is typically moderated by acetylation to form an acetanilide. youtube.com The acetyl group reduces the activating effect of the amino group, allowing for a more controlled nitration. Following nitration, the acetyl group can be removed by hydrolysis to yield the desired nitroaniline.
For this compound, protection of the amino group followed by nitration would be the preferred method to introduce a nitro group onto the aromatic ring. The position of nitration would be influenced by the directing effects of the acetamido, fluoro, and butyl groups. Subsequent reduction of the nitro group can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon, to yield the corresponding diamine. google.com
Nucleophilic Aromatic Substitution Reactions Involving the Fluorine Atom
The fluorine atom in this compound can be displaced by nucleophiles through nucleophilic aromatic substitution (SₙAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups.
The efficiency of SₙAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. thieme-connect.com Substrates with strong electron-withdrawing groups at the ortho or para positions to the fluorine atom exhibit enhanced reactivity. thieme-connect.com In the case of this compound, the amino and butyl groups are electron-donating, which disfavors a classical SₙAr mechanism. However, recent advancements have enabled SₙAr reactions on electron-neutral and even electron-rich fluoroarenes through methods like organic photoredox catalysis. nih.gov Additionally, the use of strong organic superbases has been shown to catalyze concerted SₙAr reactions of aryl fluorides, regardless of their electronic properties. acs.org
Transition-metal-mediated C-F bond activation has emerged as a powerful tool for the functionalization of fluoroarenes. mdpi.comnih.gov Various transition metals, including nickel, palladium, and copper, have been employed to catalyze the cleavage of the strong C-F bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.combohrium.com
Defluoroamination, the replacement of a fluorine atom with an amino group, is a notable application of this methodology. nih.govnih.gov For instance, an amine-controlled, directing-group-assisted strategy has been developed for the selective hydrodefluorination and defluoroamination of fluoroarenes. nih.gov These reactions often proceed through radical-mediated pathways and can be adapted for a wide range of substrates. nih.gov
Reactions of the Primary Amine Functional Group
The primary amine group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.
One of the most important reactions of primary aromatic amines is diazotization. wikipedia.org Treatment of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. organic-chemistry.org These diazonium salts are highly useful synthetic intermediates that can be converted into a wide range of functional groups through Sandmeyer-type reactions, including hydroxyl, cyano, and halide groups. wikipedia.org The Balz-Schiemann reaction, a specific type of diazotization-dediazoniation, allows for the introduction of a fluorine atom. sci-hub.se
The primary amine can also readily undergo acylation with acyl chlorides or acid anhydrides to form the corresponding amides. chemguide.co.uk This reaction is often used to protect the amino group during other transformations, as discussed in the context of nitration. youtube.com
Table 2: Key Reactions of the Primary Amine Group in Anilines
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | wikipedia.orgorganic-chemistry.org |
Acylation and Sulfonylation Studies
The primary amino group (-NH₂) of this compound is readily susceptible to acylation and sulfonylation reactions. These transformations involve the reaction of the aniline with acylating agents (like acid chlorides or anhydrides) or sulfonylating agents (like sulfonyl chlorides) to form the corresponding amides and sulfonamides, respectively.
Acylation: In a typical acylation reaction, this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl halide (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride). This reaction is often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen halide byproduct. The resulting N-acylated product, an amide, is generally more stable and less susceptible to oxidation than the parent aniline.
Sulfonylation: Similarly, sulfonylation involves the reaction of this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. This reaction yields a sulfonamide, a functional group prevalent in many pharmaceutical compounds. A visible-light-mediated sulfonylation of anilines using sulfonyl fluorides has also been described as a modern approach. nih.gov
Table 1: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Acylation | Acetyl Chloride (CH₃COCl) | N-(4-butyl-2-fluorophenyl)acetamide | Base (e.g., Pyridine), Aprotic Solvent |
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(4-butyl-2-fluorophenyl)acetamide | +/- Acid/Base catalyst, Heat |
| Sulfonylation | p-Toluenesulfonyl Chloride | N-(4-butyl-2-fluorophenyl)-4-methylbenzenesulfonamide | Base (e.g., NaOH), Aqueous/Organic Solvent |
Imine and Enamine Formation
As a primary amine, this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comchemistrysteps.com This condensation reaction is typically catalyzed by mild acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comlibretexts.org
The mechanism proceeds through a carbinolamine intermediate. chemistrysteps.comopenstax.org The reaction is reversible, and the equilibrium can be driven towards the imine product by removing water from the reaction mixture. chemistrysteps.comlibretexts.org The formation of imines is pH-dependent, with an optimal pH range typically between 4 and 5. chemistrysteps.comlibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org Since this compound is a primary amine (RNH₂), it exclusively forms imines (C=N-R) and not enamines. Enamine formation is characteristic of the reaction between aldehydes or ketones and secondary amines (R₂NH). chemistrysteps.com
Table 2: Imine Formation Reaction Details
| Reactant 1 | Reactant 2 (Example) | Product | Key Intermediate | Conditions |
| This compound | Cyclohexanone | N-(4-butyl-2-fluorophenyl)cyclohexan-1-imine | Carbinolamine | Mildly acidic (pH 4-5), Removal of water |
Diazotization and Subsequent Transformations
The amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). researchgate.netacs.org The resulting aryl diazonium salt is a highly versatile intermediate.
Aryl diazonium salts are valuable in synthesis because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas) and can be replaced by a wide variety of nucleophiles. This allows for the introduction of substituents onto the aromatic ring that are not easily introduced by other means.
Key transformations of the diazonium salt include:
Sandmeyer Reaction: This reaction uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or cyanide. google.comwikipedia.orgorganic-chemistry.org For example, using CuBr would yield 1-bromo-4-butyl-2-fluorobenzene.
Schiemann Reaction: This is used to introduce a fluorine atom by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt.
Gomberg-Bachmann Reaction: This allows for the formation of biaryl compounds. acs.org
Hydroxylation: Heating the aqueous solution of the diazonium salt introduces a hydroxyl group, forming 4-butyl-2-fluorophenol.
Recent developments include in situ generation of diazonium salts using reagents like tert-butyl nitrite, which can offer a safer alternative to traditional methods. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound and its Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives (e.g., halogenated analogues) can serve as crucial coupling partners in these transformations.
Amination Strategies (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgrsc.org This reaction can be applied in two main ways involving this compound:
As the Amine Component: this compound can be coupled with an aryl halide or triflate to form a diarylamine. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide). wikipedia.orgresearchgate.net
As the Aryl Halide Precursor: A halogenated derivative of this compound (e.g., 1-bromo-4-butyl-2-fluoroaniline, which could be synthesized via diazotization followed by a Sandmeyer reaction) can be coupled with another primary or secondary amine.
The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine and deprotonation to form a palladium amide complex, and reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. wikipedia.orgalfa-chemistry.comjk-sci.com
Table 3: Buchwald-Hartwig Amination Components
| Component | Role | Example |
| Aryl Halide/Triflate | Electrophile | Aryl Bromide |
| Amine | Nucleophile | This compound |
| Palladium Precatalyst | Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes/activates catalyst | Xantphos, BINAP |
| Base | Deprotonates amine | Cs₂CO₃, NaOtBu |
Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Heck)
Halogenated derivatives of this compound are excellent substrates for palladium-catalyzed carbon-carbon bond-forming reactions like the Suzuki and Heck couplings.
Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound (like a boronic acid or ester). nrochemistry.comlibretexts.orgbyjus.com A derivative such as 1-bromo-4-butyl-2-fluoroaniline could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to generate biaryl or styrenyl aniline derivatives. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronate species, and reductive elimination to form the new C-C bond. nrochemistry.comlibretexts.orgyonedalabs.com
Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgscienceinfo.com For instance, 1-iodo-4-butyl-2-fluoroaniline could react with an alkene like styrene (B11656) or an acrylate (B77674) in the presence of a palladium catalyst and a base (such as triethylamine) to form a new, more complex substituted alkene. byjus.com The mechanism involves oxidative addition of the halide to Pd(0), migratory insertion of the alkene into the Pd-C bond, and a subsequent β-hydride elimination step to release the product. scienceinfo.combyjus.comwikipedia.org
Table 4: C-C Cross-Coupling Reaction Overview
| Reaction | Aryl Substrate | Coupling Partner | Key Reagents | Product Type |
| Suzuki Coupling | Halogenated this compound | Arylboronic acid | Pd catalyst, Base | Biaryl aniline |
| Heck Reaction | Halogenated this compound | Alkene | Pd catalyst, Base | Substituted alkene |
Oxidation Reactions and Radical Chemistry of Aniline Derivatives
The amino group of anilines is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The electrochemical oxidation of substituted anilines can produce species like benzidine, diphenylamine, hydrazobenzene, and azobenzene (B91143) derivatives. The initial step often involves the formation of a nitrogen-centered radical cation.
Studies on substituted anilines have shown that the rate-controlling step in some enzymatic oxidations involves the donation of an electron from the aromatic amine, coupled with simultaneous proton loss. cdnsciencepub.com The presence of substituents on the aniline ring significantly influences the oxidation potential and the subsequent reaction pathways. cdnsciencepub.comumn.edu
The oxidation of anilines can lead to the formation of N-centered radicals. nih.gov These radicals can undergo various reactions, including dimerization. For example, the peroxidase-catalyzed oxidation of aniline can lead to the formation of azobenzene through the coupling of two N-centered cation radical intermediates. acs.org In the presence of radical initiators or under photoredox conditions, aniline derivatives can participate in radical reactions. For instance, hydroxyl radicals can react with anilines via addition to the ring or by hydrogen abstraction from the amino group, forming anilino radicals. rsc.org These highly reactive intermediates can then engage in further transformations, including polymerization or coupling reactions. acs.orgnih.gov
Applications of 4 Butyl 2 Fluoroaniline As a Synthetic Intermediate in Complex Molecule Construction
Precursor for Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are fundamental scaffolds in numerous biologically active compounds. Substituted anilines, such as 4-butyl-2-fluoroaniline, are foundational starting materials for the synthesis of these important structures. nih.govrsc.org
Quinolines are a significant class of heterocyclic compounds present in many natural alkaloids and therapeutic agents. iipseries.org The synthesis of quinoline (B57606) and its derivatives often involves the cyclization of substituted anilines. Several established methods, including the Skraup, Combes, and Friedländer syntheses, utilize an aniline (B41778) core to construct the bicyclic quinoline framework. iipseries.orgpharmaguideline.comuop.edu.pk
For instance, a general and effective method involves the reaction of a 2-fluoroaniline (B146934) derivative with a β-ketoester, such as ethyl 2-methylacetoacetate, in the presence of an acid catalyst like polyphosphoric acid. nih.gov This condensation and subsequent cyclization reaction builds the quinoline ring system. The presence of the 4-butyl and 2-fluoro substituents on the aniline starting material directly translates to a 6-butyl-8-fluoroquinoline scaffold, demonstrating how this compound can be used to generate specifically substituted quinoline derivatives.
Table 1: Selected Named Reactions for Quinoline Synthesis from Anilines
| Reaction Name | Key Reactants | Typical Conditions |
|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄ |
| Combes Synthesis | Aniline, β-Diketone | Acid Catalyst (e.g., H₂SO₄) |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Base Catalyst (e.g., KOH) |
| Conrad–Limpach–Knorr | Aniline, β-Ketoester | Varies (Heat or Acid) |
This table summarizes common synthetic routes where a substituted aniline like this compound could serve as the primary building block. iipseries.orgpharmaguideline.com
Indole (B1671886) and benzimidazole (B57391) motifs are prevalent in medicinal chemistry. The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, constructs the indole ring from a substituted phenylhydrazine, which can be derived from the corresponding aniline. wikipedia.org More direct methods often start from ortho-substituted anilines to build the pyrrole (B145914) ring fused to the benzene (B151609) core. rsc.orgnih.gov this compound provides a pre-functionalized benzene ring, enabling the synthesis of indoles with specific substitution patterns that can modulate their biological activity. ossila.com
Similarly, benzimidazoles are typically synthesized via the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. organic-chemistry.orgnih.govijrar.org While this compound is not a direct precursor, it can be converted into the corresponding 4-butyl-2-fluoro-1,2-phenylenediamine through nitration followed by reduction. This diamine can then be cyclized to yield 5-butyl-7-fluoro-benzimidazole derivatives, showcasing the utility of this compound as a starting point for more complex heterocyclic systems. nih.govscholarsresearchlibrary.com
Building Block for Functionalized Aromatic and Biaryl Systems
The aniline group in this compound can be readily transformed into other functional groups, such as diazonium salts or halides, making it a versatile precursor for constructing highly functionalized aromatic compounds.
Biphenyls and their derivatives are important structural motifs in liquid crystals, polymers, and pharmaceutical agents. nih.gov The Suzuki-Miyaura coupling reaction is one of the most powerful and widely used methods for synthesizing biaryl compounds. acs.orgresearchgate.netgre.ac.uk In this context, this compound can be converted into an aryl halide (e.g., 4-butyl-2-fluoro-1-iodobenzene) or an arylboronic acid.
The resulting derivative can then be coupled with a suitable partner using a palladium catalyst to form a substituted biphenyl. nih.gov For example, coupling 4-butyl-2-fluoro-1-iodobenzene with a phenylboronic acid would yield a 4'-butyl-2'-fluoro-biphenyl derivative. This approach allows for the modular and efficient construction of complex biaryl systems where the substitution pattern is precisely controlled. acs.org
Table 2: Key C-C Coupling Reactions for Biphenyl Synthesis
| Reaction Name | Coupling Partners | Catalyst System |
|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid/Ester | Palladium complex + Base |
| Ullmann | Two Aryl Halides | Copper (often high temp) |
| Negishi | Aryl Halide + Organozinc Compound | Palladium or Nickel complex |
| Stille | Aryl Halide + Organotin Compound | Palladium complex |
This table highlights major cross-coupling reactions where derivatives of this compound can be employed. nih.govresearchgate.net
Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. nih.govresearchgate.net While often associated with combustion processes, specific PAH structures can be synthesized in a controlled manner for applications in materials science. nih.govllnl.gov One classic method that utilizes an aniline precursor is the Pschorr cyclization. wikipedia.orgorganic-chemistry.org
This reaction involves the intramolecular cyclization of an aryldiazonium salt, which is generated from an amine. thieme.de To apply this to this compound, the aniline would first need to be derivatized, for example, by reacting it with phenylacetic acid to form an α-phenyl-o-aminocinnamic acid derivative. Diazotization of this intermediate followed by copper-catalyzed cyclization would lead to the formation of a substituted phenanthrene, a type of PAH. thieme.deorganic-chemistry.orgresearchgate.net This synthetic route provides a pathway to create complex, rigid PAH structures with defined substitution patterns originating from the starting aniline.
Role in the Synthesis of Ligands for Catalysis
The development of specialized ligands is critical for advancing transition metal catalysis. Substituted anilines are valuable precursors for a wide range of ligands, as their electronic and steric properties can be fine-tuned to influence the activity and selectivity of a metal catalyst. nih.govnih.gov
This compound can be incorporated into ligand scaffolds where its specific substituents play a key role. The bulky tert-butyl group can create a defined steric pocket around a metal center, while the electronegative fluorine atom can modulate the electronic properties of the ligand and, consequently, the catalyst's reactivity. researchgate.net For example, it can be used to synthesize substituted PyOx (pyridinooxazoline) ligands, which are effective in asymmetric catalysis. beilstein-journals.org Furthermore, substituted anilines are used to prepare N-heterocyclic carbene (NHC) precursors and bidentate ligands for various cross-coupling reactions. acs.org The unique combination of steric bulk and electronic features in this compound makes it an attractive building block for designing new ligands for challenging catalytic transformations. wikipedia.org
Chiral Ligand Architectures
The synthesis of chiral ligands is crucial for asymmetric catalysis, enabling the selective production of one enantiomer of a chiral molecule. nih.govnih.gov Aniline derivatives can be incorporated into various chiral backbones to create effective ligands. However, a review of the pertinent chemical literature shows no published examples of this compound being used as a building block for creating chiral ligand architectures. The development of chiral ligands is a highly active area of research, but work involving this specific substituted aniline has not been reported. nih.gov
Theoretical and Computational Studies of 4 Butyl 2 Fluoroaniline
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Butyl-2-fluoroaniline. By solving approximations of the Schrödinger equation, these methods can predict the molecule's stable three-dimensional structure and the distribution of its electrons.
Density Functional Theory (DFT) is a widely used computational method for studying substituted anilines due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.netchemrxiv.org DFT calculations are employed to determine the optimized molecular geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. chemrxiv.org For instance, studies on the closely related 2-fluoroaniline (B146934) have shown that DFT methods, such as B3LYP with an aug-cc-pVTZ basis set, can accurately derive its equilibrium geometry. umanitoba.ca These studies reveal that the presence of an ortho-fluorine substituent can cause a slight twist of the C-N bond, influencing the orientation of the amine group's hydrogen atoms, potentially due to a weak N-H···F intramolecular interaction. umanitoba.ca
Beyond molecular geometry, DFT is used to investigate the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. chemrxiv.org For substituted fluoroanilines, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is distributed across the aromatic system. researchgate.netresearchgate.net DFT calculations also yield other important electronic descriptors, including the molecular electrostatic potential (MEP), which maps the charge distribution and identifies sites prone to electrophilic or nucleophilic attack. researchgate.netresearchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP Method)
This table presents hypothetical data representative of typical DFT calculation results for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-N | 1.405 |
| C-F | 1.368 | |
| C-C (ring avg.) | 1.395 | |
| N-H (avg.) | 1.012 | |
| Bond Angles (°) | C-C-N | 121.5 |
| C-C-F | 118.9 | |
| H-N-H | 112.0 | |
| Dihedral Angles (°) | F-C2-C1-N | 1.5 |
| C2-C1-N-H | -22.5 |
Ab Initio Methods for Conformation and Energy Analysis
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are valuable for performing high-accuracy calculations of conformational and energy landscapes. For a molecule like this compound, these methods are particularly useful for analyzing the conformational flexibility introduced by the butyl group and the amino group.
Conformational analysis involves studying how the molecule's energy changes with the rotation around single bonds. Ab initio calculations can map the potential energy surface for the rotation of the C-C bonds within the butyl chain and the C-N bond of the aniline (B41778) moiety. This analysis helps identify the most stable conformers (energy minima) and the energy barriers between them. Studies on similar ortho-substituted anilines have used ab initio methods to investigate the inversion barrier of the amino group, a process where the nitrogen atom and its attached hydrogens move through the plane of the ring. The presence of an ortho-halogen substituent has been shown to increase this barrier, an effect attributed to intramolecular interactions. umanitoba.ca
Reactivity Predictions and Reaction Mechanism Modeling
Computational modeling is instrumental in predicting the chemical reactivity of this compound and elucidating the mechanisms of its reactions.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. taylorandfrancis.comyoutube.comlibretexts.org The energy and spatial distribution of these frontier orbitals, typically calculated using DFT, govern the molecule's behavior. researchgate.nettaylorandfrancis.com
Computational chemistry can effectively predict the regioselectivity of reactions involving this compound, particularly electrophilic aromatic substitution. The directing effects of the substituents on the aniline ring are key. The amino group is a powerful ortho-, para-directing group, while the fluorine atom is also ortho-, para-directing but deactivating.
FMO theory is used to rationalize this selectivity. The sites on the aromatic ring most susceptible to electrophilic attack are those where the HOMO has the largest electron density (or largest orbital coefficients). taylorandfrancis.com For this compound, the activating -NH₂ group at position 1 and the deactivating -F group at position 2 would lead to predicted electrophilic attack primarily at position 5 (para to the amino group and meta to the fluorine) and to a lesser extent at position 3 (ortho to the amino group). Computational models can quantify the relative activation energies for attack at each position, providing a more precise prediction of the product distribution.
Spectroscopic Property Simulations for Research Characterization
Computational simulations of spectroscopic properties are a vital tool for interpreting experimental data and confirming the structure of synthesized this compound. DFT calculations are commonly used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net
The simulation of vibrational spectra involves calculating the harmonic vibrational frequencies of the molecule. These theoretical frequencies correspond to the molecule's normal modes of vibration, such as C-H stretching, N-H stretching, and C-F stretching. researchgate.net The calculated wavenumbers are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by a scaling factor to improve agreement with experimental spectra. researchgate.net This comparison helps in the assignment of observed spectral bands to specific molecular motions.
NMR chemical shifts (¹H, ¹³C, ¹⁹F) can also be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts are compared against a reference compound (e.g., tetramethylsilane) to predict the NMR spectrum. This is particularly useful for assigning signals in complex spectra and for confirming the substitution pattern on the aromatic ring. The high sensitivity of the ¹⁹F chemical shift to the local electronic environment makes its prediction especially valuable.
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
This table presents hypothetical data to illustrate the typical correlation between computationally scaled and experimentally observed vibrational frequencies.
| Vibrational Mode Assignment | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | 3445 | 3442 |
| N-H Symmetric Stretch | 3362 | 3360 |
| C-H Aromatic Stretch | 3055 | 3058 |
| C-H Aliphatic Stretch | 2960 | 2962 |
| C=C Aromatic Stretch | 1615 | 1618 |
| N-H Scissoring | 1590 | 1593 |
| C-F Stretch | 1255 | 1258 |
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach within DFT, have become invaluable for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. rsc.org These predictions are crucial for assigning experimental spectra and understanding the electronic environment of the nuclei.
¹H and ¹³C NMR: The predicted ¹H and ¹³C NMR chemical shifts for this compound are determined by the electronic effects of the amino (-NH₂), fluoro (-F), and butyl (-C₄H₉) substituents on the aromatic ring. The amino group is a strong electron-donating group, which typically increases electron density on the ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values) for the attached protons and carbons. Conversely, the fluorine atom is an electronegative, electron-withdrawing group via the inductive effect, but also a weak π-donating group through resonance. The butyl group is a weak electron-donating group through an inductive effect.
The interplay of these effects dictates the final chemical shifts. By analyzing data from related compounds like 4-fluoroaniline (B128567) and 4-butylaniline, representative chemical shifts for the aromatic and aliphatic regions of this compound can be estimated.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Estimated based on related compounds)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-NH₂) | - | ~135 - 140 |
| C2 (-F) | - | ~150 - 155 (d, ¹JCF ≈ 235-245 Hz) |
| C3 | ~6.8 - 7.0 | ~115 - 120 (d, ²JCF ≈ 20-25 Hz) |
| C4 (-Butyl) | - | ~130 - 135 (d, ⁴JCF ≈ 1-3 Hz) |
| C5 | ~6.6 - 6.8 | ~118 - 123 (d, ³JCF ≈ 5-10 Hz) |
| C6 | ~6.7 - 6.9 | ~114 - 119 |
| Butyl-α-CH₂ | ~2.4 - 2.6 | ~33 - 36 |
| Butyl-β-CH₂ | ~1.5 - 1.7 | ~30 - 33 |
| Butyl-γ-CH₂ | ~1.3 - 1.5 | ~22 - 25 |
| Butyl-δ-CH₃ | ~0.9 - 1.0 | ~13 - 15 |
| -NH₂ | ~3.5 - 4.5 | - |
Note: 'd' indicates a doublet due to C-F coupling. J-coupling values are estimations based on typical values for fluoroaromatics.
¹⁹F NMR: The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment. For fluoroanilines, the electron-donating amino group typically causes an upfield shift compared to fluorobenzene. nih.gov The presence of the butyl group at the para position is expected to have a minor electronic influence on the fluorine atom compared to the ortho-amino group. Studies on various fluoroaniline (B8554772) derivatives show that ¹⁹F chemical shifts can range significantly, but for a 2-fluoroaniline structure, the shift is expected to be in a characteristic region. nih.govspectrabase.com
Vibrational Frequency Analysis (e.g., IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective at predicting these vibrational frequencies. researchgate.netresearchgate.net While experimental spectra are measured, computational analysis aids in the definitive assignment of each observed band to a specific molecular motion, such as stretching, bending, or torsion. globalresearchonline.net For complex molecules, this theoretical support is essential for an accurate interpretation of the spectra.
The calculated vibrational spectrum of this compound would exhibit characteristic bands associated with its functional groups. Theoretical calculations on similar molecules like 4-fluoroaniline and 2-bromo-6-chloro-4-fluoroaniline (B1268482) provide a basis for these assignments. researchgate.netresearchgate.net
Interactive Table 2: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Asymmetric Stretch | ~3450 - 3550 | Medium | Weak |
| N-H Symmetric Stretch | ~3350 - 3450 | Medium | Weak |
| Aromatic C-H Stretch | ~3000 - 3100 | Medium-Weak | Strong |
| Aliphatic (Butyl) C-H Asymmetric/Symmetric Stretch | ~2850 - 2960 | Strong | Medium |
| C=C Aromatic Ring Stretch | ~1580 - 1620 | Strong | Strong |
| C=C Aromatic Ring Stretch | ~1450 - 1520 | Strong | Medium |
| N-H Scissoring (Bending) | ~1600 - 1640 | Strong | Weak |
| C-N Stretch | ~1250 - 1340 | Strong | Medium |
| C-F Stretch | ~1210 - 1270 | Very Strong | Weak |
| Aromatic C-H In-plane Bend | ~1000 - 1180 | Medium | Weak |
| Aromatic Ring Breathing | ~750 - 850 | Medium | Strong |
Note: These are representative ranges. The exact calculated values depend on the level of theory and basis set used.
UV-Vis Absorption and Electronic Excitation Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule. TD-DFT is the premier computational tool for predicting UV-Vis absorption spectra by calculating the energies of electronic excitations from the ground state to various excited states. mdpi.comrsc.org This analysis provides information on the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions involved, such as π→π* and n→π*.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aniline aromatic system. The highest occupied molecular orbital (HOMO) is typically localized on the benzene (B151609) ring and the amino group's lone pair, while the lowest unoccupied molecular orbital (LUMO) is a π* orbital of the ring. The energy gap between the HOMO and LUMO largely determines the λ_max of the lowest energy absorption band. researchgate.net
Substituents modulate these transitions. The amino group causes a bathochromic (red) shift compared to benzene, and the fluoro and butyl groups will further modify the absorption wavelengths. TD-DFT calculations on related substituted anilines can provide a reliable estimate of the expected absorption profile. researchgate.net
Interactive Table 3: Predicted Electronic Transitions for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
| S₀ → S₁ | ~290 - 310 | ~0.03 - 0.06 | HOMO → LUMO (π→π) |
| S₀ → S₂ | ~240 - 260 | ~0.10 - 0.20 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | ~200 - 220 | ~0.40 - 0.60 | HOMO → LUMO+1 (π→π*) |
Note: Oscillator strength (f) is a measure of the theoretical intensity of the transition. Values are estimations based on TD-DFT studies of similar aniline derivatives.
Advanced Analytical Methodologies for 4 Butyl 2 Fluoroaniline Research
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental in the analysis of 4-Butyl-2-fluoroaniline, providing reliable means for separating the compound from impurities and monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and for real-time reaction monitoring. The development of a robust HPLC method is critical for achieving accurate and reproducible results. While specific methods for this compound are proprietary, methods developed for the closely related compound, 4-fluoroaniline (B128567), provide a strong basis for its analysis. researchgate.netnih.gov A typical method involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.
A well-developed HPLC method would be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability for quantitative analysis. nih.gov For instance, a method for a related fluoroaniline (B8554772) compound demonstrated excellent linearity over a concentration range of 0.94-30.26 ng/mL, with an LOD of 0.19 ng/mL and an LOQ of 0.94 ng/mL. researchgate.netnih.gov Such sensitivity is crucial for detecting trace-level impurities.
Table 1: Illustrative HPLC Method Parameters for Fluoroaniline Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C8 or C18, 150 mm x 4.6 mm, 3-5 µm |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 242 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
Note: This data is based on established methods for analogous compounds and serves as a representative example. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the impurity profiling of volatile and semi-volatile compounds like this compound. thermofisher.com This technique separates components of a mixture in the gas phase followed by detection with a mass spectrometer, which provides mass information for identification. thermofisher.com Impurity profiling is a mandatory step in pharmaceutical manufacturing to ensure the safety and efficacy of the final product. thermofisher.comijprajournal.com
In the context of this compound, GC-MS can identify starting materials, by-products, or degradation products. The electron ionization (EI) mode is commonly used, generating a reproducible fragmentation pattern that serves as a molecular fingerprint. bris.ac.uk High-resolution mass spectrometry (HRMS) coupled with GC allows for the determination of the elemental composition of unknown impurities with sub-ppm mass accuracy, greatly enhancing confidence in their identification. thermofisher.com
Spectroscopic Techniques for Structural Elucidation in Research
Spectroscopic techniques are paramount for the unambiguous determination of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the environment of the fluorine atom.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the butyl chain—a triplet for the terminal methyl group, multiplets for the internal methylene (B1212753) groups, and a triplet for the methylene group attached to the aromatic ring. The aromatic region would show distinct multiplets for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The amino (-NH₂) protons would typically appear as a broad singlet. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The butyl group would show four distinct signals in the aliphatic region. The aromatic region would display six signals, with the carbon atoms directly bonded to fluorine and nitrogen showing characteristic shifts and C-F coupling. researchgate.net
¹⁹F NMR: As ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.orghuji.ac.il The spectrum for this compound would show a single resonance, as there is only one fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment on the aromatic ring. nih.gov The fluorine signal would be split by coupling to adjacent aromatic protons.
Table 2: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic-H | 6.5 - 7.5 |
| -NH₂ | Variable, broad | |
| -CH₂-Ar | ~2.5 | |
| -(CH₂)₂- | ~1.3 - 1.6 | |
| -CH₃ | ~0.9 | |
| ¹³C | Aromatic C-F | ~150-160 (doublet) |
| Aromatic C-N | ~140-150 | |
| Other Aromatic C | 115-130 | |
| Aliphatic C | 13-35 | |
| ¹⁹F | Ar-F | -115 to -125 (relative to CFCl₃) |
Note: These are predicted values based on known data for similar structures. smolecule.com
Mass spectrometry provides information about the mass and structure of a molecule by analyzing its fragmentation pattern upon ionization. nih.gov For this compound (molecular weight: 167.22 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 167.
The primary fragmentation pathway involves the cleavage of the butyl group. Alpha-cleavage next to the aromatic ring is common for alkylbenzenes, leading to the loss of a propyl radical (•C₃H₇) to form a stable benzylic cation at m/z 124. A more dominant fragmentation pathway is typically the benzylic cleavage, involving the loss of the butyl group, resulting in a prominent peak corresponding to the 2-fluoroanilinium radical cation. However, the most characteristic fragmentation for alkyl chains is the loss of an alkene via McLafferty rearrangement if structurally possible, or simple cleavage. The most likely significant fragmentation is the loss of a C₃H₇ radical (43 amu) through cleavage at the beta-position of the butyl chain, leading to a fragment ion at m/z 124. Another significant fragment would arise from the loss of the entire butyl group (57 amu), resulting in a peak at m/z 110. libretexts.org
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Ion Structure | Proposed Neutral Loss |
|---|---|---|
| 167 | [C₁₀H₁₄FN]⁺ | Molecular Ion (M⁺) |
| 124 | [C₇H₇FN]⁺ | •C₃H₇ (Propyl radical) |
| 110 | [C₆H₅FN]⁺ | •C₄H₉ (Butyl radical) |
Note: Fragmentation is predicted based on general principles of mass spectrometry. libretexts.orgyoutube.com
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov While a crystal structure for this compound itself is not publicly available, studies on derivatives of 4-fluoroaniline demonstrate the power of this technique. researchgate.net
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which atomic positions can be determined. nih.gov This analysis would reveal precise bond lengths, bond angles, and torsional angles. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding involving the amino group and dipole-dipole interactions involving the C-F bond, which govern the crystal packing. researchgate.net For example, crystallographic studies on related Schiff base esters have shown how the fluoro substituent enhances molecular polarizability and promotes specific molecular arrangements.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-fluoroaniline |
| Acetonitrile |
Quantitative Analysis Methods for Research-Scale Production
The quantification of this compound in reaction mixtures, crude products, and purified materials relies on several robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods due to their high resolution and sensitivity. Additionally, classical titrimetric methods and modern spectroscopic techniques like quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative or complementary approaches for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of moderately polar and non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode of separation.
Methodology: A typical HPLC method involves injecting a solution of the sample onto a column packed with C18-modified silica. The separation is achieved by eluting the column with a mobile phase, often a mixture of acetonitrile or methanol (B129727) and water, sometimes with additives like acids (e.g., acetic acid or phosphoric acid) to improve peak shape. researchgate.netsielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. For enhanced sensitivity and selectivity, especially for impurity profiling, a mass spectrometer (LC-MS) can be used as the detector. researchgate.netnih.gov
Research Findings: A rapid and sensitive LC-MS method has been developed and validated for the determination of 4-fluoroaniline, a structurally related compound. nih.gov This method demonstrates excellent linearity over a concentration range of 0.94-30.26 ng/mL, with a limit of quantification (LOQ) of 0.94 ng/mL and a limit of detection (LOD) of 0.19 ng/mL. nih.gov The precision, measured as relative standard deviation, was found to be less than 8.7%, and accuracy values were within 92-99%. nih.gov While specific to 4-fluoroaniline, these findings establish a strong precedent for developing a similar high-sensitivity method for this compound. The addition of the butyl group would likely increase the retention time on a reversed-phase column under similar conditions.
Interactive Data Table: Representative HPLC Method Parameters for Fluoroaniline Analysis
| Parameter | Value |
| Column | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | A: Water; B: Acetonitrile with 0.05% Acetic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | Mass Spectrometer (Single Quadrupole) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored m/z | 168 (for this compound, [M+H]⁺) |
| Linearity Range | Est. 1-50 ng/mL |
| LOD | Est. < 1 ng/mL |
| LOQ | Est. < 3 ng/mL |
Note: This table is based on a validated method for 4-fluoroaniline and represents a typical starting point for the analysis of this compound. nih.gov The m/z value has been adjusted for the target compound.
Gas Chromatography (GC)
GC is highly suitable for the analysis of volatile and thermally stable compounds. This compound, with its moderate volatility, can be readily analyzed by this technique, often with mass spectrometry (GC-MS) for definitive identification and quantification.
Methodology: The sample, dissolved in a suitable volatile solvent, is injected into a heated inlet, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a capillary column. A common stationary phase for aniline (B41778) derivatives is a non-polar or semi-polar phase, such as 5% phenyl-polymethylsiloxane. mdpi.com The column temperature is typically programmed to increase during the analysis to ensure the timely elution of all components. The separated components are then detected, most commonly by a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation.
Research Findings: The Kovats retention index, a standardized measure of retention in GC, has been reported for the related compound 4-fluoroaniline on a standard non-polar column as 996. nih.gov This value is useful for predicting the elution behavior of this compound, which would have a significantly higher retention index due to the presence of the C4 alkyl chain. EPA Method 8131 provides comprehensive guidelines for the GC analysis of various aniline derivatives, which can be adapted for this specific compound. epa.gov For complex mixtures, GC-MS provides the necessary selectivity to resolve and quantify the target analyte from impurities. epa.gov
Interactive Data Table: Typical GC-MS Conditions for Substituted Aniline Analysis
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
| Quantification Ion (m/z) | 167 (Molecular Ion), 124 (Fragment Ion) |
| Kovats Retention Index | Est. 1300-1400 on a non-polar phase |
Note: This table represents a typical GC-MS method adapted from general procedures for aniline derivatives. epa.gov The Kovats Retention Index is an estimate based on the value for 4-fluoroaniline and the expected contribution of a butyl group. nih.gov
Titrimetric Methods
Classical titrimetric analysis, specifically non-aqueous acid-base titration, provides a simple, cost-effective, and accurate method for determining the purity of bulk this compound. gfschemicals.com
Methodology: The basicity of the aniline functional group allows it to be titrated as a base in a non-aqueous solvent. sips.org.in Water is a poor solvent for this type of titration as it can compete with the weak base, leading to an indistinct endpoint. scribd.com Therefore, aprotic or weakly acidic solvents are used. Glacial acetic acid is a common choice as it enhances the basicity of the aniline derivative. sips.org.in The titrant is a strong acid, typically perchloric acid dissolved in glacial acetic acid. The endpoint can be detected visually using an indicator like crystal violet, which changes color from violet (basic) to yellowish-green (acidic), or potentiometrically by monitoring the change in potential with a suitable electrode system. slideshare.net
Research Findings: Non-aqueous titrations are well-established for the quantitative analysis of weak organic bases. gfschemicals.com The method is highly accurate and precise when performed correctly, making it suitable for the assay of purified this compound in a research-scale production setting where high concentrations of the analyte are expected. It is particularly useful for establishing the purity of the final product against a primary standard.
Interactive Data Table: General Procedure for Non-Aqueous Titration of this compound
| Step | Description |
| Sample Preparation | Accurately weigh a sample of this compound. |
| Solvent | Dissolve the sample in glacial acetic acid. |
| Titrant | 0.1 N Perchloric acid in glacial acetic acid. |
| Endpoint Detection | Potentiometric or visual indicator (e.g., Crystal Violet). |
| Calculation | The purity is calculated based on the volume of titrant consumed. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful absolute method for quantification without the need for an identical analyte standard, relying instead on a certified internal standard. rsc.org The presence of a fluorine atom in this compound makes ¹⁹F qNMR a particularly attractive and highly selective analytical tool.
Methodology: In a qNMR experiment, a precisely weighed amount of the sample and a certified internal standard are dissolved in a suitable deuterated solvent. The ¹⁹F NMR spectrum is then acquired under specific conditions that ensure a linear response of the signal integral to the number of nuclei. Key parameters include a sufficient relaxation delay (typically 5-7 times the longest spin-lattice relaxation time, T₁) and the use of inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE). sigmaaldrich.com The concentration or purity of the analyte is determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance from the internal standard of known purity and concentration. acgpubs.org
Research Findings: ¹⁹F NMR is advantageous for quantitative analysis due to its high sensitivity and the wide chemical shift range, which often results in well-resolved signals with minimal background interference. rsc.org For fluorinated aromatic compounds, the ¹⁹F chemical shifts are highly sensitive to the surrounding chemical environment, providing excellent selectivity. sigmaaldrich.com The accuracy of qNMR can be very high, often with uncertainties of less than 1%, making it a primary ratio method of measurement. acgpubs.org
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of aniline (B41778) derivatives is undergoing a significant transformation, driven by the principles of green chemistry which aim to reduce waste, minimize energy consumption, and use more environmentally benign substances. mdpi.comejcmpr.com Future research on 4-Butyl-2-fluoroaniline will likely focus on moving away from traditional multi-step syntheses that often involve harsh conditions and hazardous reagents. uva.nl
A key area of development is biocatalysis. Researchers have successfully developed enzymatic platforms for aniline synthesis using engineered enzymes. uwtsd.ac.ukresearchgate.net For instance, the directed evolution of a flavin-dependent enzyme has enabled the synthesis of various substituted anilines through the oxidative amination of cyclohexanones with high conversion rates. researchgate.netnih.gov This biocatalytic approach offers mild reaction conditions and high selectivity, representing a promising sustainable route for producing complex anilines. uwtsd.ac.ukresearchgate.net
Another avenue involves advanced chemical catalysis. The development of new catalytic systems, such as those based on Palladium/S,O-ligands, has enabled the direct para-selective C–H olefination of aniline derivatives. uva.nl This method provides a more efficient alternative to traditional multi-step processes by directly functionalizing C-H bonds, thereby reducing the number of synthetic steps and associated waste. uva.nl The use of greener solvents, solvent-free reaction conditions like mechanochemical grinding, and energy-efficient methods such as microwave irradiation are also central to developing more sustainable synthetic protocols. mdpi.commdpi.com
| Approach | Key Features | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Traditional Synthesis | Often multi-step, may use harsh reagents (e.g., strong acids, heavy metals) and stoichiometric amounts of reagents. | Established and well-understood procedures. | uva.nl |
| Biocatalysis (Enzymatic) | Uses engineered enzymes (e.g., P450-based machineries, flavin-dependent enzymes) under mild aqueous conditions. | High selectivity, reduced environmental impact, biodegradable catalysts, potential for novel transformations. | uwtsd.ac.ukresearchgate.netnih.gov |
| Advanced Chemical Catalysis | Employs highly efficient catalysts (e.g., Pd/S,O-ligand systems) for direct C-H functionalization. | Fewer synthetic steps (higher atom economy), mild reaction conditions, potential for scalability. | uva.nl |
| Green Chemistry Techniques | Utilizes alternative energy sources (microwaves, ultrasound), greener solvents, or solvent-free conditions (grinding). | Reduced energy consumption, faster reaction times, minimized use of hazardous solvents, simplified workup. | mdpi.commdpi.com |
Exploration of this compound in Materials Science (e.g., polymer precursors, optoelectronic materials)
The unique molecular structure of this compound, featuring a bulky hydrophobic butyl group and a highly electronegative fluorine atom on an aromatic amine backbone, makes it an intriguing candidate for materials science applications. Halogenated anilines are recognized as crucial building blocks for synthesizing advanced materials, including polymers and dyes with enhanced properties. nbinno.com The presence of the fluorine atom can significantly influence a material's thermal stability, metabolic stability, and electronic characteristics.
As a monomer precursor, this compound could be incorporated into polymers such as polyimides, polyamides, or polyurethanes. The butyl group could enhance solubility and processability, while the fluorine atom could impart desirable properties like low dielectric constant, hydrophobicity, and increased thermal resistance. These characteristics are highly sought after in materials for microelectronics and high-performance coatings.
Furthermore, its structure suggests potential in the field of optoelectronic materials. The aniline moiety is a well-known electron donor, and its electronic properties, modulated by the fluoro and butyl substituents, could be harnessed in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. For example, related compounds like boronate esters are studied for their optoelectronic response when bonded to a fluoride (B91410) anion, highlighting how fluorine can influence electronic transition bands. mdpi.com Future research would involve synthesizing polymers and small molecules incorporating the this compound unit and characterizing their thermal, mechanical, and optoelectronic properties.
| Material Class | Potential Role of this compound | Anticipated Property Enhancements | Target Application Areas |
|---|---|---|---|
| High-Performance Polymers (e.g., Polyimides) | Monomer or co-monomer | Improved thermal stability, enhanced solubility, lower dielectric constant, increased hydrophobicity. | Microelectronics, aerospace components, protective coatings. |
| Optoelectronic Materials (e.g., OLEDs, OPVs) | Component of charge-transport layers or emissive materials. | Tuning of energy levels (HOMO/LUMO), enhanced charge mobility, improved device efficiency and stability. | Displays, solid-state lighting, solar cells. |
| Specialty Dyes and Pigments | Core chemical structure or intermediate. | Altered absorption/emission spectra (color tuning), improved lightfastness and chemical resistance. | Advanced textiles, printing inks, security markers. |
| Chemical Sensors | Active sensing material. | Selective binding to specific analytes, changes in optical or electrical properties upon binding. | Environmental monitoring, industrial process control. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. nih.gov The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry platforms. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, better selectivity, and faster reaction optimization compared to batch methods. thieme-connect.de
Automated synthesis facilities, equipped with robotic platforms for liquid and solid handling, can further accelerate research by enabling high-throughput screening of reaction conditions. scripps.edu By combining flow reactors with automated workstations, researchers can rapidly explore a wide range of catalysts, solvents, and temperatures to identify optimal synthetic routes for this compound. This is particularly advantageous for multi-step syntheses or for creating a library of derivatives for structure-activity relationship studies. The ability to perform reactions on a small scale and then seamlessly scale up production by extending the operation time makes this technology highly attractive for both research and industrial applications. researchgate.net
| Parameter | Batch Synthesis | Flow Chemistry | References |
|---|---|---|---|
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. | thieme-connect.de |
| Safety | Higher risk due to large volumes of reagents; potential for thermal runaway. | Enhanced safety due to small reaction volumes; better heat dissipation. | researchgate.net |
| Scalability | Challenging; often requires re-optimization for larger vessels. | Straightforward scaling by running the system for a longer duration ("scaling-out"). | researchgate.net |
| Efficiency & Speed | Slower reaction times; often involves lengthy workup procedures. | Rapid mixing and heat transfer lead to faster reactions; enables in-line purification. | nih.govthieme-connect.de |
| Reproducibility | Can vary between batches. | Highly reproducible due to consistent process parameters. | nih.gov |
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry has become an indispensable tool for modern chemical research, enabling scientists to predict molecular properties and reaction outcomes with increasing accuracy. nih.gov For a molecule like this compound, advanced computational modeling can provide profound insights that guide and accelerate experimental work.
Methods such as Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, optimized geometry, and vibrational frequencies. This information helps in understanding its reactivity, including identifying the most likely sites for electrophilic or nucleophilic attack. Time-Dependent DFT (TD-DFT) can predict absorption and emission spectra, which is crucial for designing applications in optoelectronics. clemson.edu
Furthermore, computational tools are revolutionizing retrosynthetic analysis and reaction design. Machine learning algorithms and rule-based systems can analyze the structure of this compound and propose potential synthetic pathways, ranking them based on predicted yield or reaction feasibility. nih.gov By simulating reaction mechanisms and transition states, researchers can screen potential catalysts and reaction conditions in silico, saving significant time and resources compared to a purely experimental approach. This predictive power allows for a more rational design of experiments, focusing efforts on the most promising synthetic routes and material applications.
| Computational Method | Predicted Properties / Application | Impact on Research | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), reaction energies, potential energy surfaces. | Predicts reactivity, stability, and preferred reaction pathways; aids in catalyst selection. | mdpi.com |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. | Guides the design of optoelectronic materials and dyes by predicting their color and photophysical properties. | clemson.edu |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, polymer chain dynamics. | Simulates the behavior of the molecule in different environments and its interaction within a polymer matrix. | nih.gov |
| Machine Learning / AI in Retrosynthesis | Proposes and ranks potential synthetic routes. | Accelerates the discovery of novel and efficient synthesis pathways, reducing reliance on trial-and-error experimentation. | nih.gov |
Q & A
Q. What are the common synthetic routes for 4-Butyl-2-fluoroaniline, and how can reaction parameters be optimized for improved yield?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, introducing the fluorine atom via fluorination agents (e.g., Selectfluor®) under controlled temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO. The butyl group can be introduced via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide precursors. Optimization includes:
- Temperature : Higher temperatures (100–120°C) accelerate coupling but may increase side reactions.
- Catalyst Loading : 1–5 mol% Pd for balance between cost and efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
Yield improvements (>70%) require inert atmospheres (N₂/Ar) and moisture-free conditions .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -130 ppm) confirms fluorine position; ¹H/¹³C NMR verifies butyl chain integration and aromatic substitution patterns.
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) with UV detection at 254 nm.
- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular ion [M+H]⁺ (expected m/z ~181.1).
- Melting Point : Consistency with literature values (e.g., 45–50°C) indicates purity .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The fluorine atom deactivates the aromatic ring via inductive effects, directing electrophilic substitution to the para position relative to the amine group. In Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), the fluorine enhances oxidative addition kinetics but may reduce nucleophilic attack at the meta position. Computational studies (DFT) show reduced electron density at the ortho/para positions, favoring selective coupling at the butyl-adjacent site. Experimental validation via kinetic isotope effects (KIE) or Hammett plots is recommended .
Q. How can contradictions in reported biological activity data for this compound derivatives be systematically addressed?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Impurities (e.g., unreacted aryl halides) skew bioassay results. Validate via HPLC and NMR.
- Assay Conditions : pH, solvent (DMSO vs. aqueous), and cell line specificity (e.g., HEK293 vs. HeLa) affect activity. Replicate studies under standardized protocols.
- Structural Analogues : Compare with derivatives (e.g., 4-Chloro-3-ethoxy-2-fluoroaniline) to isolate fluorine’s role. Use dose-response curves (IC₅₀) and SAR analysis .
Q. What experimental strategies can elucidate regioselectivity in electrophilic substitutions of this compound?
- Methodological Answer :
- Isotopic Labeling : Introduce deuterium at competing positions (ortho vs. para to fluorine) and track incorporation via MS.
- Competitive Reactions : React with limited electrophiles (e.g., NO₂⁺) and quantify products via GC-MS.
- Computational Modeling : DFT calculations (Gaussian or ORCA) predict charge distribution and transition-state energies. Experimental validation with X-ray crystallography resolves steric effects from the butyl group .
Q. How can computational tools predict the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Use COSMO-RS (via ADF software) to simulate solvent interactions. Hydrophobicity (logP ~2.5) suggests moderate solubility in THF or dichloromethane.
- Stability : Molecular dynamics (MD) simulations (GROMACS) model degradation pathways (e.g., hydrolysis at amine group). Accelerated stability studies (40°C/75% RH for 4 weeks) confirm predictions.
- pKa Estimation : Tools like MarvinSuite predict amine protonation (pKa ~4.5), critical for pH-dependent reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
